molecular formula C18H16N6O B2496142 1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol CAS No. 1251544-03-2

1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol

Cat. No.: B2496142
CAS No.: 1251544-03-2
M. Wt: 332.367
InChI Key: AIGPNCGKBDBCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol is a high-purity chemical compound designed for research and development applications. This molecule features a pyrazolo[3,4-d][1,2,3]triazine core, a privileged scaffold in medicinal chemistry known for its potential to interact with various biological targets. Compounds with this core structure have been investigated for a range of pharmacological activities, including anticancer properties . For instance, related pyrazolo-triazine and pyrazolo-pyrimidine derivatives have been studied as inhibitors of cyclin-dependent kinases (CDKs), which are promising targets in oncology . The structure of this compound suggests potential for use in biochemical and pharmacological research, particularly in the screening and development of novel therapeutic agents. Researchers can utilize this compound in target identification, mechanism of action studies, and as a building block in the synthesis of more complex molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For lab use only.

Properties

IUPAC Name

1-[3-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-12(25)13-6-5-7-14(10-13)20-17-16-11-19-24(18(16)22-23-21-17)15-8-3-2-4-9-15/h2-12,25H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGPNCGKBDBCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride in the presence of dimethyl formamide. This reaction produces a mixture of products, including 5-chloro-N-formyl-1-phenyl

Biological Activity

The compound 1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol is a member of the pyrazolo[3,4-d][1,2,3]triazine class, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, antiviral, and antifungal properties.

Chemical Structure

The compound features a complex structure with a pyrazolo-triazine core and an ethanol moiety. Its molecular formula is C14H16N6OC_{14}H_{16}N_6O, and it has a molecular weight of approximately 284.32 g/mol. The presence of the phenyl and amino groups contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d][1,2,3]triazines exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays have demonstrated that compounds related to this compound show potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. Notably, the MTT assay results indicate that these compounds can surpass the efficacy of conventional chemotherapeutics like cisplatin in some cases .
  • Mechanisms of Action : The mechanism underlying the anticancer effects includes apoptosis induction via caspase activation and modulation of key signaling pathways such as NF-kB and p53. This suggests that these compounds may trigger apoptotic pathways while inhibiting cancer cell proliferation .

Antiviral and Antifungal Activity

The pyrazolo[3,4-d][1,2,3]triazine derivatives have also been evaluated for their antiviral and antifungal potential:

  • Antiviral Properties : Some studies have shown that these compounds can inhibit viral replication in vitro. Their structural similarity to purine bases makes them promising candidates for further development as antiviral agents .
  • Antifungal Efficacy : In vitro tests against fungal strains reveal that certain derivatives exhibit significant antifungal activity comparable to established antifungal agents like ketoconazole .

Case Study 1: Anticancer Efficacy

A recent study synthesized several pyrazolo[3,4-d][1,2,3]triazine derivatives and evaluated their anticancer activity against MCF-7 and MDA-MB-231 cells. The most active compounds were found to induce apoptosis through increased ROS production and activation of caspases 3/7. These findings highlight the potential of these compounds in cancer therapy .

Case Study 2: Antifungal Activity

Another research project focused on the antifungal properties of similar compounds against Candida species. Results indicated that certain derivatives exhibited higher potency than traditional antifungals, suggesting a new avenue for treating fungal infections .

Data Tables

Biological Activity Cell Line/Pathogen Effectiveness Mechanism
AnticancerMCF-7HighApoptosis via caspase activation
AnticancerMDA-MB-231ModerateROS production
AntiviralVarious virusesPromisingInhibition of viral replication
AntifungalCandida speciesSignificantComparison to ketoconazole

Scientific Research Applications

Research indicates that derivatives of pyrazolo[3,4-d][1,2,3]triazine exhibit diverse biological activities:

  • Antimicrobial Properties : Compounds similar to 1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol have demonstrated significant antimicrobial activity against various bacterial and fungal strains. For example, studies have reported marked inhibition of growth in pathogenic microorganisms .
  • Cytotoxic Effects : Investigations into related compounds have revealed potent cytotoxic effects against human leukemia cells. These findings suggest potential applications in cancer therapy .

Therapeutic Applications

Given its biological activities, this compound could be explored for several therapeutic applications:

  • Cancer Treatment : The cytotoxic properties against leukemia cells indicate potential as an anticancer agent.
  • Antimicrobial Agents : Its effectiveness against bacteria and fungi positions it as a candidate for developing new antimicrobial therapies.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

StudyFindings
Nabid et al., 2010Demonstrated efficient synthesis using ultrasound-assisted methods; highlighted environmental benefits .
Reddy et al., 2010Reported significant antimicrobial activity in synthesized pyrazolo derivatives .
Asegbeloyin et al., 2014Explored cytotoxic effects on human leukemia cells; indicated potential for cancer therapy .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • This may improve binding affinity in biological targets .
  • Pyrazolo[3,4-d]pyridazin-7-ones (): Pyridazinones exhibit distinct resonance properties due to adjacent nitrogen atoms, which may influence reactivity in substitution reactions compared to triazinones .

Substituent Effects

  • Ethanol-Phenyl-Amino Side Chain (Target Compound): The ethanol group enhances hydrophilicity relative to simpler alkyl substituents (e.g., ethyl in ’s 3-ethyl-7-phenyl analog). This could improve aqueous solubility and bioavailability .
  • Chlorophenyl and Carboxylate Groups (): Substituents like 4-chlorophenyl or ester groups (e.g., in pyranopyrazoles) introduce steric bulk and modulate electronic effects, impacting both synthesis and bioactivity .

Comparison with Analog Syntheses

  • : The ethyl-substituted pyrazolo-triazinone is synthesized via cyclization reactions, possibly using chloroacetyl chloride (similar to ’s triazolo-oxazinone synthesis) .
  • : Triazolo-pyrazinones employ carbonyldiimidazole-mediated coupling, a method adaptable for introducing the ethanol-phenyl-amine moiety in the target compound .

Physicochemical Properties

Property Target Compound (Inferred) Analog Pyranopyrazole
Molecular Weight ~350–370 g/mol 241.25 g/mol ~300–320 g/mol
Solubility Moderate (ethanol enhances) Low (ethyl group) Low (chlorophenyl group)
Stability Likely stable at low temperatures Storage: Not specified Crystallized from ethanol

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